Oxomalonate(1-)
Overview
Description
Oxomalonate(1-) is a dicarboxylic acid monoanion. It derives from a malonate(1-). It is a conjugate base of an oxomalonic acid. It is a conjugate acid of an oxomalonate(2-).
Scientific Research Applications
Enzyme Inhibition and Structural Analysis
Oxomalonate is notable for its role as a competitive inhibitor of Oxaloacetate Decarboxylase (OAD), a key enzyme found in anaerobic bacteria. A study by Granjon et al. (2010) focused on how oxomalonate affects the enzyme's structure and function. They found that oxomalonate binding alters the tryptophan environment within the enzyme's carboxyltransferase subunit. This leads to structural changes in the alpha-helical and beta-strand secondary structure elements of the enzyme (Granjon et al., 2010).
Chemical Synthesis
Wasserman et al. (2000) explored the formation of oxomalondiamides, derived from oxalic acid monoamides, using oxomalonate. This process is significant in the synthesis of various chemical compounds, highlighting oxomalonate's role in organic chemistry (Wasserman et al., 2000).
Calibration and Statistical Analysis Software
Although not directly related to the chemical properties of oxomalonate, it's interesting to note the use of the term "OxCal" in scientific literature. OxCal is a software package used for radiocarbon dating and statistical analysis, as outlined by Ramsey et al. (2013). This tool is crucial for researchers in various scientific disciplines, particularly in archaeology and earth sciences (Ramsey et al., 2013).
Polymer Science
In the field of polymer science, Raja and Dhamodharan (2001) investigated the synthesis and characterization of oxomalonate-functionalized polystyrene. Their research contributes to the understanding of chemical modification processes in polymers and their potential applications in various industrial sectors (Raja & Dhamodharan, 2001).
Multicomponent Chemical Reactions
The study by Wu et al. (2020) highlights the use of oxomalonate in a three-component chemical reaction. This process leads to the synthesis of oxazolidines, which are useful in various pharmaceutical and chemical applications (Wu et al., 2020).
Properties
IUPAC Name |
3-hydroxy-2,3-dioxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVLJKYYUVTRC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HO5- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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